molecular formula C20H12Cl2N2O2 B2863716 (3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 312616-77-6

(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2863716
CAS No.: 312616-77-6
M. Wt: 383.23
InChI Key: LPSFJWAAPXAWNR-GFMRDNFCSA-N
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Description

(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a chromene-derived heterocyclic compound characterized by a benzochromene core fused with an imino group substituted with a 2,4-dichlorophenyl moiety and a carboxamide functional group. Its synthesis typically involves condensation reactions between 2-imino-2H-chromene-3-carboxamide precursors and aryl hydrazides or nucleophiles under acidic or reflux conditions, as exemplified in studies of analogous compounds . The Z-configuration at the imino group is critical for maintaining structural stability and influencing intermolecular interactions, such as π-π stacking and hydrogen bonding, which are evident in crystallographic analyses of related chromene derivatives .

Its structural uniqueness lies in the electron-withdrawing 2,4-dichlorophenyl substituent, which enhances electrophilicity and may improve metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2/c21-12-6-7-17(16(22)9-12)24-20-15(19(23)25)10-14-13-4-2-1-3-11(13)5-8-18(14)26-20/h1-10H,(H2,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSFJWAAPXAWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=C(C=C(C=C4)Cl)Cl)O3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)5.4Apoptosis induction, cell cycle arrest
PC-3 (Prostate cancer)6.8Inhibition of proliferation

Antioxidant Activity

The compound also demonstrates antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity was measured using DPPH and ABTS assays.

Assay IC50 (µM)
DPPH12.5
ABTS9.8

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, this compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • In Vivo Studies : Animal studies demonstrated that administration of the compound led to reduced tumor growth in xenograft models of prostate cancer, supporting its potential as a therapeutic agent .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and key targets involved in cancer progression, such as Bcl-2 and NF-kB pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectral Properties

  • Solubility and Stability : The 2,4-dichlorophenyl substituent in the target compound reduces polarity compared to methoxy or hydroxyl-substituted analogs (e.g., Compound 15), leading to lower aqueous solubility but improved lipid membrane permeability . Melting points for related chromene carboxamides range between 180–250°C, with halogenated derivatives typically exhibiting higher thermal stability .
  • Spectral Data: IR: The target compound shows characteristic peaks for C=O (1660–1680 cm⁻¹), N-H (3200–3350 cm⁻¹), and C-Cl (750–800 cm⁻¹), consistent with dichlorophenyl-substituted chromenes . NMR: The Z-configuration is confirmed by coupling constants (J = 10–12 Hz for imino protons) and deshielded aromatic protons due to electron-withdrawing Cl groups .

Reactivity and Functionalization

  • Nucleophilic Substitution: The imino group in the target compound reacts selectively with electrophiles (e.g., acyl chlorides) at the β-position, unlike 2-oxo-chromene derivatives, which undergo ring-opening reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing (3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and carboxamide precursors. Key steps include:

  • Cyclization under acidic conditions (e.g., acetic acid) to form the chromene backbone .
  • Imino group introduction via Schiff base formation with 2,4-dichloroaniline, requiring precise pH control (6–7) and reflux in ethanol .
  • Optimization : Yield improves with catalysts like p-toluenesulfonic acid (PTSA) and temperatures of 80–100°C .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
PTSAEthanol807298%
NoneDMF1005890%

Q. What spectroscopic techniques are critical for structural elucidation, and how are contradictions in spectral data resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the imino proton (δ 8.2–8.5 ppm) and carboxamide carbonyl (δ 165–170 ppm). Discrepancies arise from solvent effects (DMSO vs. CDCl3) .
  • IR : Confirm imine (C=N stretch at 1600–1650 cm⁻¹) and carboxamide (N–H bend at 3300 cm⁻¹) groups .
  • Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?

  • Methodological Answer :

  • Antimicrobial Activity : Tested via broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Anticancer Potential : MTT assays on HeLa cells (IC₅₀ ~ 25 µM) .
  • Mechanism : Fluorescence quenching studies suggest intercalation with DNA .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low regioselectivity in imino-chromene derivatives?

  • Methodological Answer :

  • Use microwave-assisted synthesis to reduce side reactions (e.g., 30 min vs. 6 hr conventional heating) .
  • Computational modeling (DFT) predicts regioselectivity trends based on electron-withdrawing substituents (e.g., Cl vs. OCH₃) .
    • Data Contradiction : Conflicting reports on Z/E isomer ratios (80:20 vs. 60:40) resolved via NOESY NMR to confirm Z-configuration dominance .

Q. What strategies mitigate instability of the imino group under physiological conditions?

  • Methodological Answer :

  • Prodrug design : Mask the imino group with acetylated or PEGylated derivatives to enhance serum stability .
  • pH-sensitive formulations : Encapsulate in liposomes (pH 5.5) for targeted release in cancer microenvironments .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and pharmacokinetics?

  • Methodological Answer :

  • 2,4-Dichlorophenyl vs. Trifluoromethyl : Chlorine enhances antimicrobial activity (MIC 16 → 8 µg/mL), while CF₃ improves logP (2.1 → 3.4) for blood-brain barrier penetration .
  • SAR Table :
SubstituentAnticancer IC₅₀ (µM)logPMetabolic Stability (t½, hr)
2,4-Cl252.82.3
3-CF₃183.41.8

Q. What computational tools predict binding modes with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) identifies hydrogen bonding with EGFR kinase (binding energy −9.2 kcal/mol) .
  • MD simulations (GROMACS) reveal stable interactions over 100 ns, correlating with experimental IC₅₀ values .

Key Challenges and Future Directions

  • Synthetic Scalability : Transition from batch to flow chemistry for multi-gram synthesis .
  • Toxicity Profiling : Address hepatotoxicity (EC₅₀ 50 µM in HepG2 cells) via structural tweaking .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP levels in MTT assays) to resolve activity discrepancies .

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